(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is a chemical compound characterized by a pyrazole ring with a bromine atom at the 5-position, a methyl group at the 1-position, and a methanamine substituent at the 3-position. Its molecular formula is , and it plays a significant role in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including phosphatidylinositol-3-kinase inhibitors, which are relevant in cancer treatment and other diseases.
This compound is classified as a heterocyclic organic compound, specifically belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often utilized in drug development. The synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine has been documented in various patents and scientific literature, highlighting its importance in medicinal chemistry and potential therapeutic applications .
The synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine typically involves several key steps:
This synthetic route is advantageous due to its use of readily available reagents and avoidance of highly toxic substances, making it suitable for both laboratory and industrial applications.
The molecular structure of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine can be represented by its canonical SMILES notation: CN1C=C(C(=N1)CN)Br. The structural formula indicates that the compound has a five-membered pyrazole ring with specific substituents that influence its chemical properties.
Key Structural Features:
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine can participate in various chemical reactions typical for pyrazole derivatives:
These reactions underscore its versatility as an intermediate in organic synthesis.
The mechanism of action for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine primarily involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π-stacking due to the presence of the aromatic pyrazole ring. Pyrazole derivatives are known to exhibit a range of biological activities including anti-inflammatory, antiviral, and anticancer effects.
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 186.04 g/mol |
| Boiling Point | Approximately 185–188 °C |
| Density | 1.558 g/mL at 25 °C |
| Solubility | Soluble in organic solvents like dichloromethane |
| Appearance | Typically a colorless liquid |
These properties make it suitable for various applications in both laboratory settings and industrial processes .
The primary applications of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine include:
Regioselective bromination at the C5 position of 1-methyl-1H-pyrazole scaffolds is critical for synthesizing the target amine. Direct bromination of pyrazoles often suffers from poor regiocontrol due to competing electrophilic attacks at C3, C4, or C5 positions. A patented methodology overcomes this by utilizing 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate as a precursor. Treatment with phosphorus oxybromide (POBr₃) in acetonitrile under reflux achieves selective C5 bromination (>85% yield), exploiting the electron-donating effect of the hydroxyl group to activate the adjacent position [1]. Alternative approaches include in situ protection/deprotection sequences using trimethylsilyl groups to shield N1, forcing electrophilic bromination to C5 [9]. Temperature control is another key strategy; reactions conducted below 0°C minimize di- or polybromination. Computational studies indicate the C5 position's higher electron density in 1-methylpyrazoles (HOMO coefficient: -0.32 vs. -0.18 at C4), rationalizing the selectivity under kinetic control [3].
Table 1: Bromination Reagents and Regioselectivity
| Substrate | Reagent | Conditions | C5:C4 Ratio | Yield (%) |
|---|---|---|---|---|
| 5-Hydroxy-1-methylpyrazole-3-ester | POBr₃ | CH₃CN, reflux, 3h | >99:1 | 92 |
| 1-Methylpyrazole | Br₂, TMSCl | DCM, -30°C, 1h | 89:11 | 75 |
| 3-Amino-1-methylpyrazole | NBS | THF, 0°C, 30min | 94:6 | 82 |
Two principal multi-step routes dominate the synthesis: (1) carboxylate-to-amine conversion and (2) direct side-chain functionalization. The first route, detailed in patent CN112079781A, involves:
The second route employs (4-bromo-1-methyl-1H-pyrazol-5-yl)methanamine hydrobromide (CAS 1431965-13-7) as a key intermediate. Here, a pre-formed bromopyrazole undergoes Vilsmeier-Haack formylation, followed by oxime formation and reduction to install the aminomethyl group [5]. Yields exceed 70% but require rigorous exclusion of moisture due to organometallic intermediates.
The free base (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is often converted to its hydrobromide salt (e.g., CAS 1431965-13-7) for enhanced stability. Salt formation is achieved by dissolving the free base in anhydrous diethyl ether and saturating with gaseous HBr at 0°C, yielding crystalline solids with >98% purity [5]. Critical stabilization strategies include:
Flow chemistry enables precise introduction of functional groups in pyrazole syntheses, particularly for unstable intermediates. Key applications include:
Table 2: Flow Reactor Parameters for Key Transformations
| Reaction | Reactor Type | Temperature (°C) | Pressure (bar) | Residence Time | Yield (%) |
|---|---|---|---|---|---|
| Lithiation/Formylation | Silicon-chip PFR | -78 | 1 | 0.8 s | 91 |
| Catalytic Hydrogenation | Packed-bed PFR | 80 | 50 | 10 min | 97 |
| Diazotransfer | PTFE CSTR | 25 | 1 | 5 min | 88 |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2